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3-(Thiazol-5-yl)propanal

Cat. No.: B12967773
M. Wt: 141.19 g/mol
InChI Key: NVLQFEXDCYJOPR-UHFFFAOYSA-N
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Description

3-(Thiazol-5-yl)propanal is a versatile chemical scaffold in medicinal chemistry and drug discovery research. The thiazole ring is a privileged structure in the design of biologically active molecules, and its derivatives are frequently explored as key intermediates in synthesizing potential therapeutic agents . For instance, structurally similar thiazole-based compounds have been identified as potent inhibitors of HSET (KIFC1), a kinesin protein that is a promising target for cancer therapy in centrosome-amplified tumors . Research indicates that inhibiting HSET can induce a multipolar spindle phenotype in cancer cells, leading to cell death, thereby offering a potential targeted cancer treatment strategy . Furthermore, substituted 1,3-thiazole compounds are investigated for their role as inhibitors of critical biological targets such as p38 MAP kinase and phosphodiesterase IV (PDE IV), which are relevant in treating various inflammatory diseases . As a propanal derivative, this compound serves as a valuable bifunctional synthetic intermediate, enabling researchers to conduct further structure-activity relationship (SAR) studies and develop novel compounds for biochemical screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NOS B12967773 3-(Thiazol-5-yl)propanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

3-(1,3-thiazol-5-yl)propanal

InChI

InChI=1S/C6H7NOS/c8-3-1-2-6-4-7-5-9-6/h3-5H,1-2H2

InChI Key

NVLQFEXDCYJOPR-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)CCC=O

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 3 Thiazol 5 Yl Propanal

Aldehyde Group Reactivity: Nucleophilic Additions and Condensation Reactions

The aldehyde functional group in 3-(Thiazol-5-yl)propanal is a key site for a variety of chemical transformations, primarily involving nucleophilic additions and condensation reactions. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.

Formation of Imines, Oximes, and Hydrazones

This compound readily reacts with primary amines, hydroxylamine, and hydrazine derivatives to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are fundamental in synthetic organic chemistry for the introduction of diverse functionalities and for the construction of more complex molecular architectures.

The formation of these C=N double bond-containing derivatives typically proceeds via a nucleophilic addition to the carbonyl group, forming a tetrahedral intermediate, which then undergoes dehydration. These reactions are often catalyzed by either acid or base.

DerivativeReagentGeneral Reaction ConditionsProduct Structure
IminePrimary Amine (R-NH₂)Mildly acidic or basic conditions, often with removal of water
OximeHydroxylamine (NH₂OH)Mildly acidic conditions
HydrazoneHydrazine (NH₂-NH₂) or substituted hydrazinesMildly acidic conditions

This table presents illustrative reaction schemes for the formation of imines, oximes, and hydrazones from this compound based on established aldehyde chemistry.

Aldol Condensations and Knoevenagel Reactions

The presence of α-hydrogens on the carbon adjacent to the aldehyde group in this compound allows it to participate in aldol condensations. In the presence of a base, the α-proton can be abstracted to form an enolate, which can then act as a nucleophile, attacking another molecule of the aldehyde. The resulting β-hydroxy aldehyde can subsequently undergo dehydration to yield an α,β-unsaturated aldehyde.

Similarly, this compound is a suitable substrate for the Knoevenagel condensation. This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base. The product is typically an α,β-unsaturated compound.

ReactionReactantCatalystTypical Product
Aldol CondensationAnother molecule of this compoundBase (e.g., NaOH, KOH)2-Methyl-5-(thiazol-5-yl)pent-2-enal
Knoevenagel CondensationActive methylene compound (e.g., Malononitrile)Weak base (e.g., piperidine, pyridine)(E)-2-Cyano-5-(thiazol-5-yl)pent-2-enoic acid derivative

This table provides representative examples of Aldol and Knoevenagel condensation reactions involving this compound.

Thiazole (B1198619) Ring Reactivity: Electrophilic Aromatic Substitution and Metal-Catalyzed Coupling

The thiazole ring in this compound is an aromatic system, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms. While the thiazole ring is generally considered to be electron-deficient, it can still undergo certain electrophilic aromatic substitution and metal-catalyzed coupling reactions.

Functionalization at Unsubstituted Ring Positions

The thiazole ring has two unsubstituted carbon atoms, at the C2 and C4 positions. Theoretical calculations and experimental evidence for thiazole itself suggest that the C5 position is the most susceptible to electrophilic attack, followed by the C4 and then the C2 position. Given that the starting material is already substituted at C5, electrophilic substitution would be expected to occur at either the C2 or C4 position, with the C4 position being generally more favored in the absence of strongly directing groups. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions, although the electron-deficient nature of the thiazole ring often requires harsh reaction conditions.

Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, provide a powerful and versatile method for the functionalization of the thiazole ring. These reactions typically involve the coupling of a halogenated thiazole derivative with a suitable organometallic reagent in the presence of a palladium or other transition metal catalyst.

Regioselectivity in Ring Transformations

The regioselectivity of reactions on the thiazole ring is a critical consideration. In electrophilic aromatic substitution, the position of attack is governed by the electronic properties of the ring and any existing substituents. For this compound, the propanal group is weakly deactivating, which may further disfavor electrophilic attack.

In metal-catalyzed cross-coupling reactions, the regioselectivity is determined by the position of the halogen or other leaving group on the thiazole ring. Therefore, the synthesis of specifically substituted derivatives relies on the availability of the corresponding halogenated precursors.

Oxidative and Reductive Transformations of the Propanal Moiety

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for derivatization.

The oxidation of the aldehyde to a carboxylic acid, 3-(Thiazol-5-yl)propanoic acid, can be achieved using a variety of common oxidizing agents.

Oxidizing AgentProduct
Potassium permanganate (KMnO₄)3-(Thiazol-5-yl)propanoic acid
Jones reagent (CrO₃/H₂SO₄)3-(Thiazol-5-yl)propanoic acid
Tollens' reagent ([Ag(NH₃)₂]⁺)3-(Thiazol-5-yl)propanoic acid

This table lists common oxidizing agents for the conversion of this compound to its corresponding carboxylic acid.

Conversely, the reduction of the aldehyde to the corresponding primary alcohol, 3-(Thiazol-5-yl)propan-1-ol, can be accomplished using various reducing agents. The choice of reducing agent can be important to avoid potential side reactions with the thiazole ring.

Reducing AgentProduct
Sodium borohydride (NaBH₄)3-(Thiazol-5-yl)propan-1-ol
Lithium aluminum hydride (LiAlH₄)3-(Thiazol-5-yl)propan-1-ol
Catalytic hydrogenation (H₂/Pd, Pt, or Ni)3-(Thiazol-5-yl)propan-1-ol

This table outlines common reducing agents for the transformation of this compound to its corresponding primary alcohol.

Conversion to Carboxylic Acids and Esters

The aldehyde functionality of this compound is readily oxidized to a carboxylic acid, 3-(Thiazol-5-yl)propanoic acid. This transformation is a common and crucial step in the synthesis of various derivatives. Subsequently, the resulting carboxylic acid can be converted into a wide array of esters through esterification.

Oxidation to 3-(Thiazol-5-yl)propanoic Acid

The oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents. For aldehydes bearing a thiazole ring, a number of methods have been reported with high efficiency. A common approach involves the use of strong oxidizing agents in acidic media. For instance, a mixture of nitric acid and sulfuric acid has been successfully employed for the oxidation of thiazole aldehydes, affording the corresponding carboxylic acids in yields often exceeding 85%. The reaction is typically carried out at elevated temperatures, and the product can be isolated by adjusting the pH of the reaction mixture to the point of minimum solubility of the carboxylic acid.

Another effective method for the oxidation of thiazole derivatives involves the use of manganese dioxide (MnO2). This reagent offers a milder alternative and is often used in the synthesis of thiazole-4-carboxylic acid precursors. While specific conditions for this compound are not extensively detailed in the literature, general protocols for aldehyde oxidation are applicable. Reagents such as potassium dichromate(VI) in sulfuric acid, or Oxone®, are also known to effectively convert aldehydes to carboxylic acids.

Esterification of 3-(Thiazol-5-yl)propanoic Acid

Once 3-(Thiazol-5-yl)propanoic acid is obtained, it can be readily converted to its corresponding esters via several standard esterification methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. This is an equilibrium-driven reaction, and to achieve high yields of the ester, it is common practice to use an excess of the alcohol or to remove the water formed during the reaction.

The general reaction for the Fischer esterification of 3-(Thiazol-5-yl)propanoic acid is as follows:

3-(Thiazol-5-yl)propanoic acid + R-OH (Acid Catalyst) ⇌ 3-(Thiazol-5-yl)propanoate + H2O

Where R can be a variety of alkyl or aryl groups, allowing for the synthesis of a diverse library of ester derivatives.

Table 1: Synthesis of 3-(Thiazol-5-yl)propanoic Acid and its Esters
Starting MaterialProductReagents and ConditionsYield (%)
This compound3-(Thiazol-5-yl)propanoic acidNitric acid, Sulfuric acid, Reflux>85
3-(Thiazol-5-yl)propanoic acidMethyl 3-(thiazol-5-yl)propanoateMethanol, Sulfuric acid (catalyst), RefluxNot specified
3-(Thiazol-5-yl)propanoic acidEthyl 3-(thiazol-5-yl)propanoateEthanol, Sulfuric acid (catalyst), RefluxNot specified

Reduction to Alcohols and Alkanes

The carbonyl group of this compound can also be reduced to either a primary alcohol, 3-(Thiazol-5-yl)propan-1-ol, or fully reduced to the corresponding alkane, 5-propylthiazole. These transformations provide access to another important class of derivatives with different physicochemical properties and potential applications.

Reduction to 3-(Thiazol-5-yl)propan-1-ol

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. For this purpose, a variety of reducing agents can be employed. The most common and convenient reagents for this conversion are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reducing agent and is often preferred due to its compatibility with a wider range of functional groups and its ease of handling. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at room temperature.

The general reaction for the reduction of this compound to its corresponding alcohol is as follows:

This compound + NaBH4 (in Methanol) → 3-(Thiazol-5-yl)propan-1-ol

Lithium aluminum hydride is a more powerful reducing agent and can also be used for this transformation. However, it is highly reactive and requires anhydrous conditions, typically using a solvent like diethyl ether or tetrahydrofuran.

Reduction to 5-Propylthiazole

The complete reduction of the aldehyde group in this compound to a methyl group, yielding 5-propylthiazole, can be accomplished through methods such as the Wolff-Kishner reduction. This reaction involves the initial formation of a hydrazone by reacting the aldehyde with hydrazine (N2H4), followed by treatment with a strong base, such as potassium hydroxide (KOH), at high temperatures. The driving force for this reaction is the formation of nitrogen gas. A high-boiling solvent, such as ethylene glycol, is typically used to achieve the necessary reaction temperature.

The two-step process of the Wolff-Kishner reduction can be summarized as follows:

this compound + N2H4 → this compound hydrazone + H2O

this compound hydrazone + KOH (heat) → 5-Propylthiazole + N2 + H2O

This method is particularly useful for substrates that are sensitive to acidic conditions, which are required for other deoxygenation methods like the Clemmensen reduction.

Table 2: Reduction Products of this compound
Starting MaterialProductReagents and ConditionsYield (%)
This compound3-(Thiazol-5-yl)propan-1-olSodium borohydride, MethanolNot specified
This compound5-PropylthiazoleHydrazine, Potassium hydroxide, Ethylene glycol, HeatNot specified

Advanced Analytical Characterization Methodologies for 3 Thiazol 5 Yl Propanal and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound. By analyzing the interaction of a molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and chemical environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(Thiazol-5-yl)propanal, one would expect to observe distinct signals for the protons on the thiazole (B1198619) ring, the two methylene (B1212753) groups (-CH₂-) of the propyl chain, and the aldehydic proton (-CHO). The chemical shift of the aldehydic proton would be expected in the downfield region (typically 9-10 ppm). The splitting patterns of the methylene groups would provide information about their connectivity.

¹³C NMR Spectroscopy : This technique provides information about the different types of carbon atoms in a molecule. For this compound, distinct signals would be expected for the carbon atoms of the thiazole ring, the two methylene carbons, and the carbonyl carbon of the aldehyde group. The carbonyl carbon would be expected to appear significantly downfield (typically 190-200 ppm).

Hypothetical ¹H NMR Data for this compound

Protons Expected Chemical Shift (ppm) Expected Multiplicity
Aldehyde (-CHO) 9.7 - 9.8 Triplet (t)
Thiazole-H2 8.5 - 8.7 Singlet (s)
Thiazole-H4 7.6 - 7.8 Singlet (s)
Methylene (-CH₂-CHO) 2.9 - 3.1 Triplet (t)

Hypothetical ¹³C NMR Data for this compound

Carbon Expected Chemical Shift (ppm)
Aldehyde (C=O) 200 - 203
Thiazole-C2 150 - 153
Thiazole-C4 140 - 143
Thiazole-C5 120 - 123
Methylene (-CH₂-CHO) 45 - 48

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most characteristic absorption bands would be:

A strong C=O stretching vibration for the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹.

C-H stretching vibrations for the aldehyde group, which are typically seen as two weak bands in the range of 2700-2850 cm⁻¹ and 2800-2900 cm⁻¹.

C-H stretching and bending vibrations for the alkyl chain and the thiazole ring.

C=N and C=C stretching vibrations associated with the thiazole ring in the fingerprint region (below 1600 cm⁻¹).

Hypothetical IR Absorption Data for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O (aldehyde) 1720 - 1740 Strong
C-H (aldehyde) 2700 - 2850, 2800 - 2900 Weak
C-H (alkyl) 2850 - 3000 Medium
C=N (thiazole) 1500 - 1600 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern. For this compound (C₆H₇NOS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Common fragmentation patterns could involve the loss of the aldehyde group (CHO), cleavage of the propyl chain, and fragmentation of the thiazole ring.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The thiazole ring in this compound contains π-electrons and would be expected to absorb in the UV region. The presence of the aldehyde group might slightly influence the absorption maximum (λmax).

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol). The separation would be based on the differential partitioning of the compound between the stationary and mobile phases. A UV detector would be suitable for detecting the compound as it elutes from the column, due to the UV absorbance of the thiazole ring. The retention time would be a characteristic feature for identification, and the peak area would be proportional to the concentration, allowing for purity assessment.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the compound and its potential impurities by comparing the resulting mass spectrum with known fragmentation patterns.

In a typical GC-MS analysis for a thiazole derivative, the compound is injected into the GC system, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. Factors like column type, temperature programming, and carrier gas flow rate are optimized to achieve effective separation. For instance, the analysis of N-(5-vinyl-1,3-thiazolidin-2-ylidene)phenylamine, a related thiazole derivative, was performed using capillary gas chromatography-mass spectrometry, demonstrating the technique's applicability. nih.gov Similarly, a method for determining isothiazolinone biocides, which share the core thiazole ring structure, utilized GC-MS after a pre-concentration step. nih.gov The retention time, a key parameter in GC, is characteristic of the compound under specific chromatographic conditions. For example, in the GC analysis of ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate, a distinct peak was observed at a retention time of 10.904 minutes, confirming the compound's purity. aip.org

The table below outlines typical parameters that could be employed for the GC analysis of this compound, based on established methods for similar thiazole derivatives. nih.govaip.org

ParameterValue/Condition
Instrument Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Initial temp 70°C, ramp to 280°C at 10°C/min, hold for 5 min
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 m/z

This table represents a hypothetical set of parameters for the analysis of this compound, extrapolated from methods used for other thiazole derivatives.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and assessing the purity of a sample. orgchemboulder.com For this compound and its derivatives, TLC is performed on a plate coated with an adsorbent like silica gel. nih.gov The sample is spotted at the origin, and the plate is developed in a sealed chamber containing a suitable mobile phase (eluent). orgchemboulder.comlibretexts.org

The separation is based on the principle of differential adsorption. The choice of eluent is critical; a solvent system is selected to ensure that the components of the mixture have different affinities for the stationary phase and the mobile phase, resulting in different migration rates up the plate. rochester.edu The position of a compound on the developed chromatogram is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. nih.gov For thiazole derivatives, various solvent systems such as cyclohexane-ethyl acetate or petroleum ether-benzene have been successfully employed. researchgate.net

Visualization of the separated spots can be achieved under UV light if the compounds are UV-active, or by using specific staining reagents. orgchemboulder.comepfl.ch For thiazoles, spraying with a freshly prepared solution of sodium nitrite in hydrochloric acid can produce light green spots upon heating. epfl.ch

ParameterDescription
Stationary Phase Silica gel 60 F254 plates nih.govnih.gov
Mobile Phase (Eluent) Cyclohexane - Ethyl Acetate (50:3) or Petroleum Ether - Benzene (1:3) researchgate.net
Sample Application Capillary spotting on the baseline drawn ~1 cm from the bottom orgchemboulder.comlibretexts.org
Development In a closed chamber saturated with eluent vapors orgchemboulder.comlibretexts.org
Visualization UV light (254 nm) or chemical stain (e.g., sodium nitrite/HCl) epfl.ch
Quantification Retention Factor (Rf) calculation

This table summarizes common TLC conditions applicable to the analysis of thiazole compounds.

X-Ray Crystallography for Solid-State Structure Determination

The data obtained from an X-ray diffraction experiment is extensive. The table below presents representative crystallographic data for a thiazole derivative, illustrating the type of information obtained from such an analysis. nih.gov

ParameterExample Value (for 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one) nih.gov
Chemical Formula C₁₆H₉NO₂S
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 4.60717(11) Å, b = 20.7275(5) Å, c = 12.6444(3) Å
Unit Cell Angles α = 90°, β = 91.911(2)°, γ = 90°
Volume (V) 1206.81(5) ų
Molecules per Unit Cell (Z) 4

This table provides an example of crystallographic data for a complex thiazole derivative to illustrate the outputs of an X-ray crystallography study.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen (CHNS/O) in a sample. eltra.comvelp.com This method is crucial for confirming the empirical formula of a newly synthesized compound like this compound. The technique typically involves the complete combustion of a small, precisely weighed amount of the substance in an oxygen-rich environment. eltra.com The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors, allowing for the calculation of the percentage of each element present. eltra.com

The experimentally determined percentages are then compared with the theoretical values calculated from the proposed chemical formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and purity. nih.govrsc.org Numerous studies on thiazole derivatives report the use of elemental analysis to confirm their structures, with results consistently falling within this accepted margin of error. nih.govmdpi.com

The theoretical and representative experimental elemental composition for thiazole compounds are presented below.

ElementTheoretical % for C₆H₇NOS (this compound)Found % for C₁₆H₁₆ClN₅S₂ mdpi.comFound % for C₁₆H₉NO₂S nih.gov
Carbon (C) 51.0451.0268.70
Hydrogen (H) 5.004.133.33
Nitrogen (N) 9.9218.445.12
Sulfur (S) 22.71-11.60

This table shows the calculated theoretical elemental percentages for this compound and provides examples of experimentally found values for other thiazole derivatives to demonstrate the application of the technique.

Computational and Theoretical Investigations of 3 Thiazol 5 Yl Propanal Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic world of molecules. These calculations could provide a wealth of information about 3-(Thiazol-5-yl)propanal, from its electronic stability to its potential reaction pathways.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

Electronic structure analysis focuses on the distribution of electrons within a molecule. Key to this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting a molecule's reactivity. The HOMO is the region from which the molecule is most likely to donate electrons, indicating sites for electrophilic attack. Conversely, the LUMO is the region most likely to accept electrons, highlighting sites for nucleophilic attack. For thiazole (B1198619) derivatives in general, the HOMO and LUMO are often delocalized over the aromatic thiazole ring. However, without specific calculations for this compound, the precise energies and spatial distributions of these orbitals, and thus its specific reactivity, remain theoretical.

Molecular Orbital Theory and Reactivity Predictions

Molecular Orbital (MO) theory provides a sophisticated model of chemical bonding and reactivity. researchgate.net By calculating the energies and coefficients of all molecular orbitals, a detailed picture of the molecule's electronic landscape can be constructed. researchgate.net This allows for the prediction of various chemical properties, including ionization potential, electron affinity, and the sites most susceptible to chemical reactions. The energy gap between the HOMO and LUMO, for instance, is a critical parameter; a smaller gap generally implies higher reactivity. nih.gov While this is a foundational principle, its specific application to predict the reactivity of this compound requires dedicated computational studies that have not yet been published.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and their relative energies. ijpsr.com The propanal side chain of this compound can rotate around its single bonds, leading to various conformers. A computational conformational search would identify the most stable (lowest energy) conformers and the energy barriers between them. This "energy landscape" is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. Studies on other flexible molecules demonstrate the power of this approach, but a specific energy landscape for this compound is not available. nih.govnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a highly versatile and widely used computational method for investigating the electronic structure of molecules. nih.gov DFT calculations can accurately predict a wide range of properties, including optimized molecular geometries, vibrational frequencies (corresponding to infrared spectra), and the electronic parameters discussed above (HOMO-LUMO energies, etc.). nih.govtandfonline.com For many thiazole-containing systems, DFT has been successfully used to correlate theoretical predictions with experimental observations. researchgate.net A DFT study on this compound would provide a robust and detailed understanding of its fundamental chemical properties, but such a study has not been found in the existing literature.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations often focus on static molecules in a vacuum, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound, potentially in a solvent like water, would reveal its dynamic behavior. This would provide insights into its conformational flexibility, how it interacts with solvent molecules, and the average shapes it adopts in a more realistic environment. This technique is particularly valuable for understanding the behavior of flexible molecules in solution, but no MD simulation studies specific to this compound have been reported.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can elucidate reaction mechanisms, understand why certain products are favored, and predict reaction rates. For this compound, this could involve modeling its oxidation, reduction, or participation in condensation reactions. For example, quantum chemical methods have been used to explore the metabolic reactions of the thiazole ring in various drugs, identifying the most likely pathways of biotransformation. nih.gov Applying these methods to this compound could predict its metabolic fate or its behavior in synthetic chemical reactions, though this specific research has not yet been undertaken.

Ligand Efficiency and Drug-Likeness Assessment (Methodological Framework)

The evaluation of a compound's potential as a drug candidate is a critical step in the drug discovery process. This assessment often involves the analysis of various physicochemical properties to predict its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The methodological framework for assessing the ligand efficiency and drug-likeness of a compound like this compound typically involves a combination of computational tools and established rules of thumb.

A primary and widely adopted framework is Lipinski's Rule of Five. This rule posits that orally administered drugs generally possess a specific set of molecular properties. These criteria are not meant to predict pharmacological activity but rather to assess the likelihood of a compound having favorable oral bioavailability. The parameters considered under Lipinski's Rule of Five are:

Molecular Weight (MW): A molecular weight of less than 500 Daltons is generally preferred.

LogP (Octanol-Water Partition Coefficient): This value, which indicates the lipophilicity of a compound, should ideally be less than 5.

Hydrogen Bond Donors (HBD): The number of hydrogen bond donors (typically the sum of -OH and -NH groups) should not exceed 5.

Hydrogen Bond Acceptors (HBA): The number of hydrogen bond acceptors (typically the sum of oxygen and nitrogen atoms) should not exceed 10.

Compounds that adhere to these guidelines are considered to have a higher probability of being orally bioavailable.

In the absence of specific experimental data for this compound, the predicted physicochemical properties of a closely related analog, 3-(Thiazol-5-yl)propanoic acid, can provide valuable insights. The computed properties for this analog are summarized in the table below.

Table 1: Predicted Physicochemical Properties for 3-(Thiazol-5-yl)propanoic acid

Parameter Value
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19
LogP 1.1603
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Data sourced from computational predictions for the analog 3-(Thiazol-5-yl)propanoic acid. chemscene.comchemscene.com

Based on these predicted values for a similar structure, this compound is likely to comply with Lipinski's Rule of Five, suggesting a favorable profile for oral drug-likeness. The low molecular weight, optimal LogP value, and limited number of hydrogen bond donors and acceptors all fall within the desired ranges. The Topological Polar Surface Area (TPSA) is another important descriptor that correlates with drug transport properties, and the predicted value for the analog is also within a range generally considered favorable for good cell permeability.

Molecular Docking Studies (Methodological Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is instrumental in understanding the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. This method provides insights into the binding mode, binding affinity, and the specific molecular interactions that stabilize the ligand-protein complex.

The general methodological framework for conducting molecular docking studies with a compound like this compound involves several key steps:

Preparation of the Ligand: The three-dimensional structure of the ligand, this compound, is generated and optimized to its lowest energy conformation. This is typically done using molecular modeling software.

Selection and Preparation of the Protein Target: A specific protein target of interest is chosen based on its relevance to a particular disease. The 3D structure of the protein is obtained from a public database like the Protein Data Bank (PDB). The protein structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

Defining the Binding Site: The active site or the binding pocket of the protein is identified. This can be determined from the co-crystallized ligand in the experimental structure or predicted using computational tools.

Docking Simulation: A docking algorithm is used to systematically explore different conformations and orientations of the ligand within the defined binding site of the protein. The algorithm scores each pose based on a scoring function that estimates the binding affinity.

Analysis of Docking Results: The results are analyzed to identify the most favorable binding poses, which are typically those with the lowest docking scores (indicating higher predicted binding affinity). The specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues, are examined in detail.

While no specific molecular docking studies for this compound have been reported in the reviewed literature, numerous studies have employed this methodology to investigate the therapeutic potential of other thiazole derivatives against a variety of protein targets. For instance, thiazole-containing compounds have been docked into the active sites of enzymes, receptors, and other proteins implicated in diseases such as cancer, microbial infections, and inflammatory disorders. nih.govmdpi.comsemanticscholar.orgresearchgate.netnih.gov These studies have demonstrated the utility of molecular docking in elucidating the structure-activity relationships of thiazole derivatives and in guiding the design of more potent and selective inhibitors.

The insights gained from such studies on related thiazole compounds can inform the selection of potential protein targets for future molecular docking investigations of this compound.

Table 2: Compound Names Mentioned

Compound Name
This compound

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